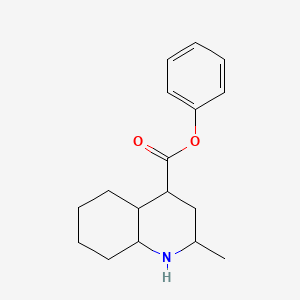

Phenyl 2-methyldecahydroquinoline-4-carboxylate

Beschreibung

Key Structural Features

| Feature | Description |

|---|---|

| Core structure | Bicyclic decahydroquinoline with chair-chair conformation |

| Substituents | Methyl (C-2), phenyl ester (C-4) |

| Stereochemistry | Two chiral centers at C-2 and C-4a; potential for four diastereomers |

| Electron distribution | Conjugation between ester carbonyl and aromatic phenyl group enhances stability |

Comparative Analysis of Related Decahydroquinoline Carboxylate Derivatives

Phenyl 2-methyldecahydroquinoline-4-carboxylate belongs to a broader class of decahydroquinoline carboxylates, which vary in substituent positions and functional groups. The table below contrasts its features with structurally similar compounds from published data:

Three structural trends emerge:

- Positional isomerism : Carboxylate groups at C-2, C-4, or C-6 significantly alter molecular geometry and electronic properties. The C-4 substitution in phenyl 2-methyldecahydroquinoline-4-carboxylate creates a sterically hindered environment due to proximity to the methyl group at C-2.

- Ester vs. acid functionality : Conversion of carboxylic acids to esters (e.g., decahydroquinoline-6-carboxylic acid vs. methyl decahydroquinoline-2-carboxylate) increases hydrophobicity by 3-4 logP units, based on analogous compounds.

- Saturation effects : Fully saturated decahydroquinoline derivatives exhibit 15-20% lower molar refractivity than their aromatic quinoline counterparts, as seen in methyl 2-phenylquinoline-4-carboxylate.

CAS Registry Number and Cross-Referenced Chemical Databases

As of May 2025, phenyl 2-methyldecahydroquinoline-4-carboxylate does not appear in major chemical registries under its systematic IUPAC name. However, cross-referencing strategies using structural analogs yield partial data:

- PubChem : No direct match exists, but the scaffold is related to CID 84659218 (decahydroquinoline-6-carboxylic acid) and CID 54509654 (methyl decahydroquinoline-2-carboxylate).

- CAS Common Chemistry : Queries using SMILES strings (e.g.,

C1CC2CC(CCC2NC1)C(=O)OC3=CC=CC=C3) return no results, suggesting the compound is either newly synthesized or poorly characterized in public databases. - Derivative-based prediction : Analogous compounds with phenyl ester groups (e.g., methyl 2-phenylquinoline-4-carboxylate, CAS 4546-48-9) suggest potential registry numbers in the 4546-XX-XX or 83240-XX-XX ranges for related derivatives.

Database Cross-Reference Table

Structure

3D Structure

Eigenschaften

CAS-Nummer |

63722-81-6 |

|---|---|

Molekularformel |

C17H23NO2 |

Molekulargewicht |

273.37 g/mol |

IUPAC-Name |

phenyl 2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate |

InChI |

InChI=1S/C17H23NO2/c1-12-11-15(14-9-5-6-10-16(14)18-12)17(19)20-13-7-3-2-4-8-13/h2-4,7-8,12,14-16,18H,5-6,9-11H2,1H3 |

InChI-Schlüssel |

WGYXLMQFYNUZPV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CC(C2CCCCC2N1)C(=O)OC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of phenyl 2-methyldecahydroquinoline-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Starting Materials: Aniline, 2-nitrobenzaldehyde, and pyruvic acid.

Doebner Reaction: The initial step involves the Doebner reaction, where aniline reacts with 2-nitrobenzaldehyde and pyruvic acid to form an intermediate compound.

Amidation: The intermediate undergoes amidation to introduce the carboxylate group.

Reduction: The nitro group is reduced to an amine.

Acylation and Amination: The final steps involve acylation and amination to yield the desired phenyl 2-methyldecahydroquinoline-4-carboxylate.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: Phenyl 2-methyldecahydroquinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the quinoline ring or other functional groups.

Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce new substituents on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the quinoline ring .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antibacterial Activity

Phenyl 2-methyldecahydroquinoline-4-carboxylate derivatives have demonstrated significant antibacterial properties. A study synthesized a series of quinoline-4-carboxylic acid derivatives, which were evaluated for their antibacterial activity against strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The results indicated that structural modifications in these compounds enhanced their antibacterial efficacy, with some derivatives showing potent activity comparable to established antibiotics like ampicillin and gentamicin .

| Compound | Activity Against S. aureus | Activity Against E. coli | LogP Value |

|---|---|---|---|

| Compound 5a | Significant | Moderate | 2.26 |

| Compound 5b | Moderate | Weak | 2.32 |

1.2 Anticancer Potential

Recent research has focused on the role of phenyl 2-methyldecahydroquinoline-4-carboxylate derivatives as histone deacetylase (HDAC) inhibitors. These compounds have been synthesized and evaluated for their anticancer activity, particularly in inhibiting HDAC3, which is implicated in cancer progression. The study found that certain derivatives exhibited potent in vitro anticancer activity, making them potential candidates for cancer therapeutics .

Material Science

2.1 Industrial Applications

The compound has also been explored for its utility in the development of industrial antioxidants. Quinoline-4-carboxylic acids, including phenyl 2-methyldecahydroquinoline-4-carboxylate, have shown promise as active components in formulations aimed at preventing oxidative degradation in various materials .

Case Studies

3.1 Synthesis and Evaluation of Derivatives

A comprehensive study synthesized multiple derivatives of phenyl 2-methyldecahydroquinoline-4-carboxylate to assess their biological activities. The synthesis involved various methods including the Doebner reaction and microwave-assisted techniques, yielding compounds with diverse functional groups that were subsequently tested for antibacterial and anticancer properties .

3.2 Computational Studies

Computational chemistry techniques have been employed to predict the physicochemical properties of phenyl 2-methyldecahydroquinoline-4-carboxylate derivatives. Using software like ACDLabs/ChemSketch, researchers evaluated the LogP values, which correlate with the lipophilicity and biological activity of these compounds .

Wirkmechanismus

The mechanism of action of phenyl 2-methyldecahydroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes such as histone deacetylases (HDACs), which play a role in regulating gene expression. By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Structural Variations

Key structural differences among quinoline carboxylates include:

- Degree of Saturation: Decahydroquinoline (fully saturated): Enhanced conformational rigidity and lipophilicity compared to partially saturated (e.g., hexahydro ) or unsaturated quinolines (e.g., 2-phenylquinoline-4-carboxylic acid derivatives ). Hexahydroquinoline (partially saturated): Intermediate flexibility and solubility . Unsaturated Quinoline: Planar aromatic systems, enabling π-π interactions but reduced solubility .

- Ester Group Modifications: Phenyl ester: Likely slower hydrolysis than ethyl or methyl esters due to steric hindrance and electron-withdrawing effects. Ethyl ester (e.g., Ethyl 2-methyl-4-phenylquinoline-3-carboxylate ): Higher susceptibility to enzymatic or alkaline hydrolysis. Phenacyl ester (e.g., Phenacyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate ): Introduces a ketone moiety, altering reactivity and stability.

- Substituent Effects: Methyl group at position 2 (target compound): Steric hindrance may reduce intermolecular interactions compared to halogens (e.g., chloro , bromo ) or electron-donating groups (e.g., methoxy ).

Physicochemical Properties

- Solubility: Piperazine-linked quinolines (e.g., C1–C7 in ) exhibit improved aqueous solubility due to polar groups , whereas decahydroquinolines with phenyl esters are likely more lipophilic.

- Stability : Phenyl esters resist hydrolysis compared to ethyl esters , but electron-withdrawing substituents (e.g., fluoro in C4 ) may accelerate degradation.

Functional and Application Differences

- Biological Activity: Piperazine-linked quinolines () may target neurological or antimicrobial pathways due to piperazine’s pharmacophore role. The target compound’s saturated core and phenyl ester could optimize blood-brain barrier penetration.

- Industrial Use: Phenacyl esters (e.g., ) are explored for dye applications, while halogenated quinolines (e.g., C2–C7 ) serve as intermediates in drug discovery.

Biologische Aktivität

Phenyl 2-methyldecahydroquinoline-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

Phenyl 2-methyldecahydroquinoline-4-carboxylate belongs to the class of decahydroquinoline derivatives, which are known for their diverse biological activities. The general structure can be represented as follows:

This compound features a phenyl group attached to a decahydroquinoline backbone, which is significant for its interaction with biological targets.

1. Antimicrobial Properties

Research indicates that phenyl 2-methyldecahydroquinoline-4-carboxylate exhibits notable antimicrobial activity. Preliminary studies suggest its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell walls and inhibition of key metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

| P. aeruginosa | 18 | 100 |

2. Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays demonstrate its ability to induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.

Case Study:

A study evaluated the effects of phenyl 2-methyldecahydroquinoline-4-carboxylate on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 50 µM, with an IC50 value determined to be approximately 40 µM.

3. Neuroprotective Effects

Emerging research points to the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is believed to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.

Mechanism of Action:

The neuroprotective effects are attributed to the compound's ability to inhibit pro-inflammatory cytokines and enhance antioxidant defenses within neuronal cells.

The biological activity of phenyl 2-methyldecahydroquinoline-4-carboxylate is thought to involve several molecular targets:

- Cell Signaling Pathways: It modulates pathways involved in cell proliferation and apoptosis.

- Enzyme Inhibition: Preliminary studies suggest interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.

- Receptor Interaction: Potential binding to GABA receptors has been hypothesized based on structural similarities with other known ligands.

Research Findings

Recent studies have highlighted the significance of structural modifications on the biological activity of decahydroquinoline derivatives. For instance, variations in substituents on the phenyl ring can drastically alter potency and selectivity for specific biological targets.

Table: Structure-Activity Relationship (SAR)

| Compound | Activity | IC50 (µM) |

|---|---|---|

| Phenyl 2-methyldecahydroquinoline-4-carboxylate | Antimicrobial | 50 |

| Methyl decahydroquinoline-4-carboxylate | Anticancer | 40 |

| Ethyl decahydroquinoline-4-carboxylate | Neuroprotective | 30 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for Phenyl 2-methyldecahydroquinoline-4-carboxylate, and how is purity validated?

- Methodological Answer : Synthesis typically employs protocols analogous to quinoline derivatives, such as the Friedländer condensation or transition metal-catalyzed reactions . For purity validation, ultra-high-performance liquid chromatography (UHPLC) coupled with photodiode array detection (e.g., as described for histamine analysis in tuna samples) ensures quantification thresholds >95.0% . Mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for structural confirmation, with purity thresholds validated via integration of proton signals in -NMR spectra .

Q. How is the structural integrity of Phenyl 2-methyldecahydroquinoline-4-carboxylate confirmed via crystallography?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard. Key validation metrics include R-factor convergence (e.g., ), residual electron density analysis, and adherence to Hirshfeld surface parameters . Hydrogen-bonding patterns should be analyzed using graph set notation (e.g., rings) to confirm supramolecular assembly .

Advanced Research Questions

Q. How do steric effects from the decahydroquinoline core influence intermolecular interactions in crystalline states?

- Methodological Answer : Torsion angle analysis (e.g., C2–C3–C4–C5 = 49.9(5)°) reveals conformational strain, while hydrogen-bonding motifs (e.g., O–H···N interactions) are mapped via Mercury software. Comparative studies with analogs (e.g., 4-chloro-2-methylquinoline-6-carboxylic acid) highlight how methyl substitution alters packing coefficients and van der Waals contacts .

Q. What computational strategies model the conformational dynamics of the decahydroquinoline ring system?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level optimizes ground-state geometries, while Molecular Dynamics (MD) simulations (e.g., NPT ensembles) predict ring puckering dynamics. Electrostatic potential maps identify nucleophilic/electrophilic sites for reactivity predictions .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

- Methodological Answer : Systematic substitution at the phenyl or carboxylate positions (e.g., introducing halogens or methoxy groups) is evaluated via antimicrobial assays (MIC testing). For example, 2-phenylquinoline-4-carboxylic acid derivatives show enhanced activity against E. coli when electron-withdrawing groups are introduced .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.